

# The Discovery of 2-Phosphoglycerate in Glycolysis: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *D-2-Phosphoglyceric acid*

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## Introduction

The elucidation of the glycolytic pathway, a cornerstone of modern biochemistry, was a monumental achievement of the early 20th century, revealing the fundamental process of cellular energy production. While the pathway is often presented as a complete sequence, the discovery of each intermediate was a significant scientific endeavor. This technical guide focuses on the discovery of a key, yet often overlooked, intermediate: 2-phosphoglycerate (2-PG). The identification of 2-PG was integral to completing the puzzle of the Embden-Meyerhof-Parnas (EMP) pathway, the most common glycolytic route.<sup>[1][2][3]</sup> This document provides an in-depth look at the historical context, the experimental approaches that led to its identification, and the significance of this discovery for our understanding of cellular metabolism.

## Historical Context: Unraveling Glycolysis

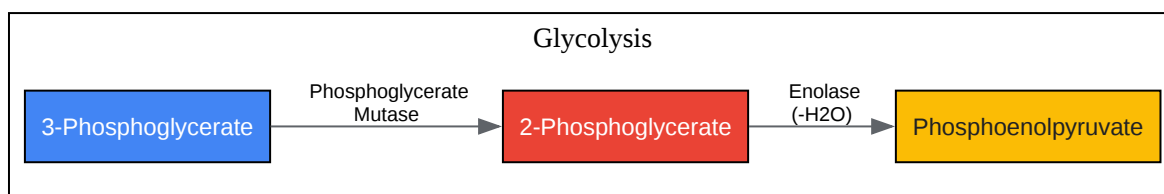
The journey to understanding glycolysis was a collaborative effort spanning several decades and involving numerous pioneering scientists. The foundational work of Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas in the early 20th century laid the groundwork for what is now known as the EMP pathway.<sup>[1][2][3]</sup> Their research, primarily using muscle extracts and yeast, focused on identifying the series of chemical transformations that convert glucose to lactate or ethanol.

A central challenge during this era was the isolation and identification of the highly reactive and often low-concentration phosphorylated intermediates. The work of researchers like Arthur Harden and William Young, who discovered fructose 1,6-bisphosphate, highlighted the importance of phosphate esters in the process.[1] It was within this dynamic research environment that the existence of phosphoglycerate intermediates was uncovered.

While a single, definitive publication announcing the "discovery" of 2-phosphoglycerate is not readily apparent in historical records, its identification was a logical and necessary step in the meticulous work of Otto Meyerhof's laboratory, with key contributions from his collaborator Karl Lohmann.[4] Their systematic investigation of the phosphorylated compounds involved in muscle contraction and fermentation led to the piecing together of the later stages of glycolysis. The conversion of 3-phosphoglycerate to phosphoenolpyruvate, a high-energy compound, necessitated an intermediate, which was identified as its isomer, 2-phosphoglycerate.

## The Glycolytic Pathway: The Role of 2-Phosphoglycerate

2-Phosphoglycerate is the eighth intermediate in the glycolytic pathway. It is formed from 3-phosphoglycerate through an isomerization reaction catalyzed by the enzyme phosphoglycerate mutase. Subsequently, 2-phosphoglycerate is dehydrated by the enzyme enolase to form the high-energy intermediate phosphoenolpyruvate (PEP).[5][6][7]



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Figure 1: Position of 2-Phosphoglycerate in Glycolysis

## Experimental Protocols: The Discovery Workflow

The precise experimental protocols from the early 20th century for the discovery of 2-phosphoglycerate are not as explicitly detailed as modern methods. However, based on the analytical techniques available at the time, a likely workflow can be reconstructed. The primary experimental systems were cell-free extracts of muscle tissue and yeast, which were known to carry out glycolysis.

## Preparation of Cell-Free Extract:

- Objective: To obtain a soluble fraction containing the enzymes and intermediates of glycolysis.
- Methodology:
  - Muscle tissue (e.g., from frog or rabbit) or yeast was ground with sand or subjected to high pressure to disrupt the cells.
  - The resulting homogenate was centrifuged or filtered to remove cellular debris, yielding a cell-free extract.

## Incubation and Accumulation of Intermediates:

- Objective: To allow glycolysis to proceed and potentially accumulate intermediates for analysis.
- Methodology:
  - The cell-free extract was incubated with glucose or other glycolytic substrates (e.g., fructose 1,6-bisphosphate).
  - In some experiments, specific inhibitors were used to block the pathway at certain points, leading to the accumulation of upstream intermediates. For example, fluoride is a known inhibitor of enolase, which would lead to the accumulation of 2-phosphoglycerate.[8]

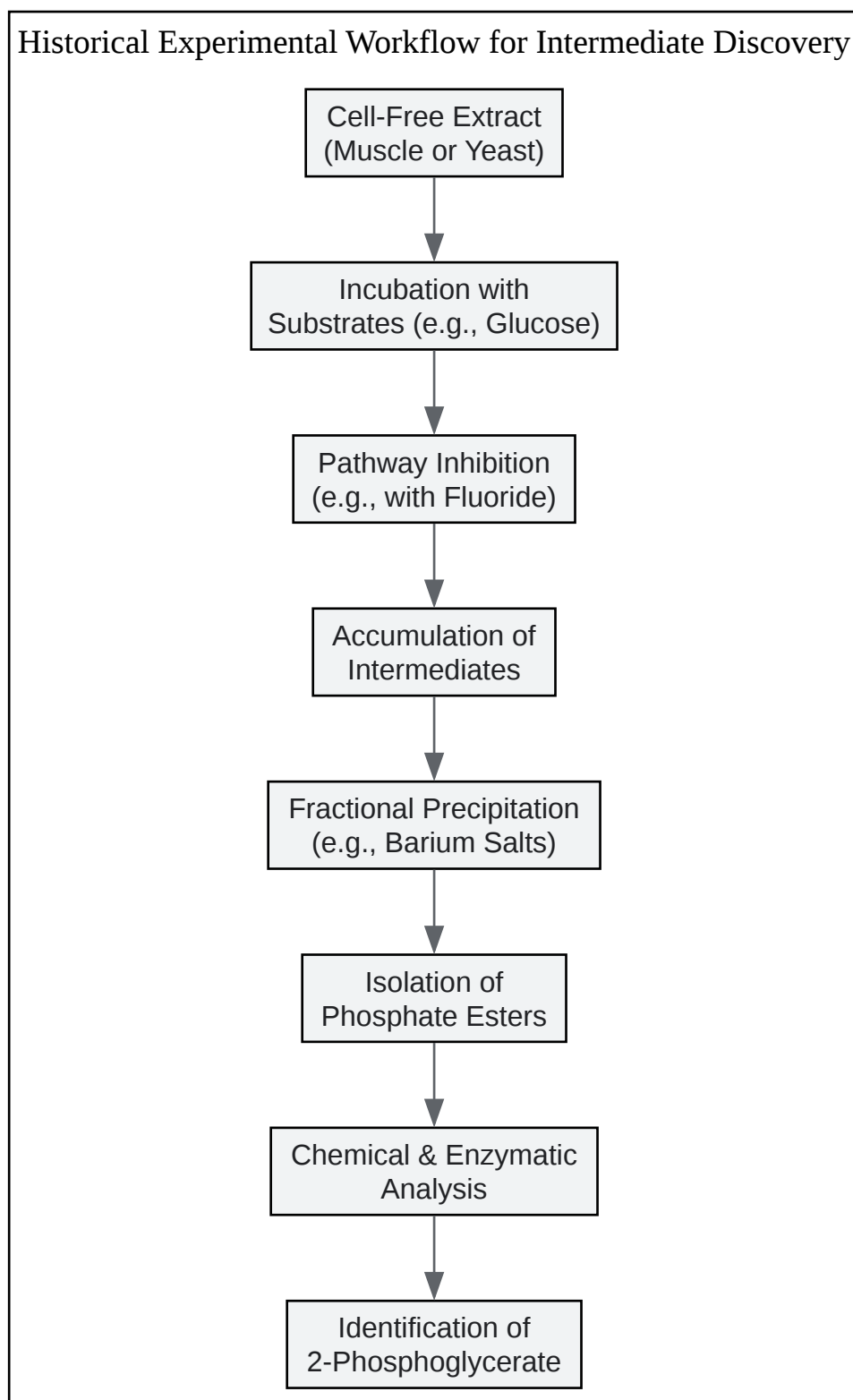
## Isolation and Separation of Phosphorylated Compounds:

- Objective: To separate the various phosphate esters from the complex mixture of the cell-free extract.

- **Methodology:** This was a significant challenge in early biochemistry. The methods likely involved a combination of:
  - **Precipitation:** Fractional precipitation with agents like barium or lead salts was a common technique to separate different classes of phosphorylated compounds based on their solubility.
  - **Hydrolysis:** Acid or enzymatic hydrolysis was used to cleave phosphate groups, and the change in properties (e.g., solubility, reactivity) would provide clues about the nature of the parent molecule.

## Identification and Characterization:

- **Objective:** To identify the chemical structure of the isolated phosphorylated intermediates.
- **Methodology:**
  - **Phosphate Analysis:** The amount of inorganic phosphate released upon hydrolysis was a key quantitative measure. Colorimetric methods for phosphate determination were being developed during this period.
  - **Enzymatic Assays:** The isolated compounds were tested for their ability to be converted by other known glycolytic enzymes. For instance, the newly isolated intermediate could be tested for its conversion to phosphoenolpyruvate by enolase.
  - **Chemical Analysis:** Basic chemical tests to identify the carbon backbone (e.g., as a glycerate derivative) would have been employed.



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Figure 2: Logical Workflow for the Discovery of 2-Phosphoglycerate

## Data Presentation

While precise quantitative data from the original discovery experiments of 2-phosphoglycerate are not readily available in consolidated form, the following table summarizes the key enzymatic conversions and the thermodynamic properties that were later established, which would have been consistent with the observations of the early researchers.

Reaction Step	Substrate	Enzyme	Product	Standard Free Energy Change ( $\Delta G^\circ$ )
8	3-Phosphoglycerate	Phosphoglycerate Mutase	2-Phosphoglycerate	+4.4 kJ/mol
9	2-Phosphoglycerate	Enolase	Phosphoenolpyruvate	+1.8 kJ/mol

Note: The positive standard free energy changes indicate that these reactions are reversible and their direction is driven by the concentrations of substrates and products within the cell.<sup>[9]</sup>

## Significance of the Discovery

The identification of 2-phosphoglycerate was a critical step in completing the map of glycolysis. It provided the missing link between 3-phosphoglycerate and the high-energy compound phosphoenolpyruvate, which is a direct precursor to ATP synthesis in the final step of the payoff phase of glycolysis.<sup>[10][11]</sup> This discovery solidified the understanding of how the chemical energy stored in glucose is incrementally converted into a form that can be used by the cell.

For researchers and drug development professionals, understanding the intricacies of the glycolytic pathway, including the role of each intermediate and the enzymes that act upon them, remains of paramount importance. Glycolysis is a central metabolic pathway that is often dysregulated in diseases such as cancer. The enzymes involved in the conversion of and to 2-phosphoglycerate, namely phosphoglycerate mutase and enolase, are themselves targets of interest for therapeutic intervention. A thorough understanding of the fundamental discoveries

that underpin our knowledge of this pathway is therefore essential for continued innovation in these fields.

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## References

- 1. Glycolysis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. The glycolysis pathway was invented by A Calvin B Krebs class 11 biology CBSE [vedantu.com]
- 4. nobelprize.org [nobelprize.org]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. 8. Conversion Of 3-PGA TO 2-PGA - Deepstash [l.deepstash.com]
- 8. Enolase - Proteopedia, life in 3D [proteopedia.org]
- 9. brainly.com [brainly.com]
- 10. Khan Academy [khanacademy.org]
- 11. fiveable.me [fiveable.me]
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